

Technical Synthesis Guide: Disperse Red 74 (CAS 1533-74-0)

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Compound of Interest

Compound Name: Disperse Red 74

CAS No.: 1533-74-0

Cat. No.: B075578

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Executive Technical Summary

Disperse Red 74 (CAS 1533-74-0) is a high-performance azo dye characterized by an acetamido-functionalized coupling component. Unlike simpler congeners (e.g., Disperse Red 1), the presence of the ortho-acetamido group on the coupling ring imparts steric protection and alters the electronic absorption manifold, making it a critical standard for studying azo-reductase metabolism, polymer matrix stability, and solvatochromic behaviors in drug delivery systems.

Chemical Identity:

- IUPAC Name: 2,2'-((4-((E)-(4-nitrophenyl)diazenyl)-3-acetamidophenyl)azanediyl)bis(ethane-2,1-diyl) diacetate
- Molecular Formula:
[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 471.46 g/mol [\[1\]](#)[\[2\]](#)
- Key Structural Features: Electron-withdrawing nitro group (D-A system), Acetamido steric lock, Bis-acetoxyethyl solubility tails.

This guide details a research-grade synthesis protocol designed for high purity (>98%) rather than industrial yield, prioritizing mechanistic control and self-validating checkpoints.

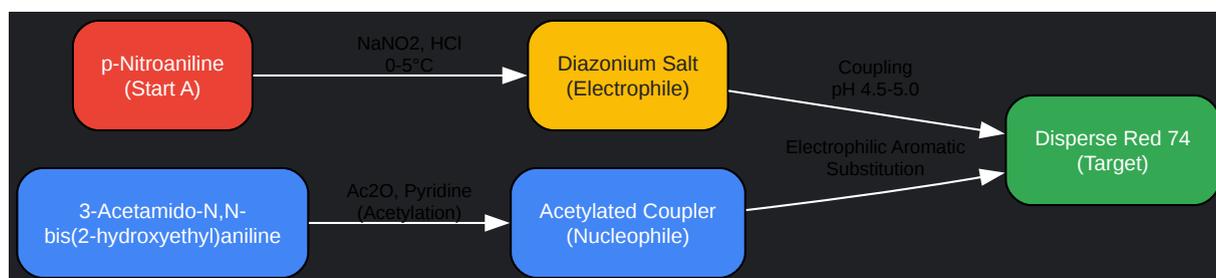
Retrosynthetic Analysis & Strategy

The synthesis is designed around a convergent Azo Coupling strategy. The molecule is bisected at the diazenyl linkage (

).

- Fragment A (Electrophile): 4-Nitrobenzenediazonium chloride. Generated in situ via diazotization of p-nitroaniline.
- Fragment B (Nucleophile): 3-Acetamido-N,N-bis(2-acetoxyethyl)aniline.
 - Note: If the specific acetoxy-coupler is unavailable, it is synthesized via the acetylation of 3-acetamido-N,N-bis(2-hydroxyethyl)aniline.

Reaction Pathway Diagram



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Figure 1: Convergent synthesis pathway for **Disperse Red 74**.

Experimental Protocol

Phase 1: Preparation of the Diazo Component

Objective: Generate the electrophilic 4-nitrobenzenediazonium cation. Criticality: Temperature control is non-negotiable to prevent phenol formation (decomposition).

Reagents:

- p-Nitroaniline (13.8 g, 0.1 mol)
- Hydrochloric Acid (37%, 30 mL)
- Sodium Nitrite (7.0 g, 0.102 mol)
- Sulfamic Acid (solid)

Procedure:

- **Dissolution:** In a 500 mL beaker, disperse 13.8 g of p-nitroaniline in 30 mL concentrated HCl and 100 mL distilled water. Heat to 60°C to dissolve, then crash cool to 0–2°C in an ice-salt bath. The amine hydrochloride will precipitate as a fine suspension.
 - **Why:** Fine precipitation ensures high surface area for rapid diazotization kinetics.
- **Diazotization:** Dropwise add a solution of Sodium Nitrite (7.0 g in 20 mL water) while maintaining temperature below 5°C.
- **Validation (Starch-Iodide):** Stir for 30 minutes. Test with starch-iodide paper. It must turn blue immediately (excess).
- **Quenching:** Add solid Sulfamic Acid in small spatulas until the starch-iodide test is negative (no blue color).
 - **Why:** Excess nitrous acid will nitrosate the coupling component or cause side reactions. This step is critical for purity.
- **Clarification:** Filter the cold solution rapidly through glass wool to remove any undissolved impurities. Keep the filtrate at 0°C.

Phase 2: Preparation of the Coupling Component

Objective: Synthesize 3-Acetamido-N,N-bis(2-acetoxyethyl)aniline. Note: If starting from the dihydroxy precursor (CAS 22031-33-0).

Reagents:

- 3-Acetamido-N,N-bis(2-hydroxyethyl)aniline (23.8 g, 0.1 mol)
- Acetic Anhydride (25 mL, excess)
- Pyridine (Catalytic) or Sodium Acetate

Procedure:

- Dissolve the dihydroxy aniline derivative in 50 mL acetic acid.
- Add 25 mL Acetic Anhydride and reflux for 2 hours.
- Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1). The di-polar hydroxyl spot should disappear, replaced by a less polar ester spot.
- Cool and pour into ice water. Neutralize with Sodium Bicarbonate. Extract with Ethyl Acetate if oil separates, or use directly if coupling in acetic acid media (see Phase 3).

Phase 3: The Coupling Reaction

Objective: Form the azo bond via Electrophilic Aromatic Substitution. Mechanism: The diazonium ion attacks the electron-rich ring of the coupler para to the amine. The acetamido group directs para but the tertiary amine is the stronger activator.

Procedure:

- Setup: Dissolve the prepared Coupler (approx. 0.1 mol) in 200 mL dilute acetic acid (or methanol/water mixture). Cool to 0–5°C.^{[5][6][7]}
- pH Adjustment: Check pH. It should be acidic. Add Sodium Acetate solution to buffer the system to pH 4.0–5.0.
 - Why: At pH < 3, the amine coupler is protonated () and deactivates the ring. At pH > 7, the diazonium salt forms unreactive diazotates. The window 4–5 is mathematically optimal.

- Addition: Slowly add the cold Diazonium solution (from Phase 1) to the Coupler solution over 45 minutes. Maintain temp < 10°C.
- Observation: A deep red precipitate will form immediately.
- Completion: Stir for 2 hours. Spot test on filter paper: The rim should be colorless (indicating no excess diazo or coupler, depending on stoichiometry).

Phase 4: Purification & Isolation

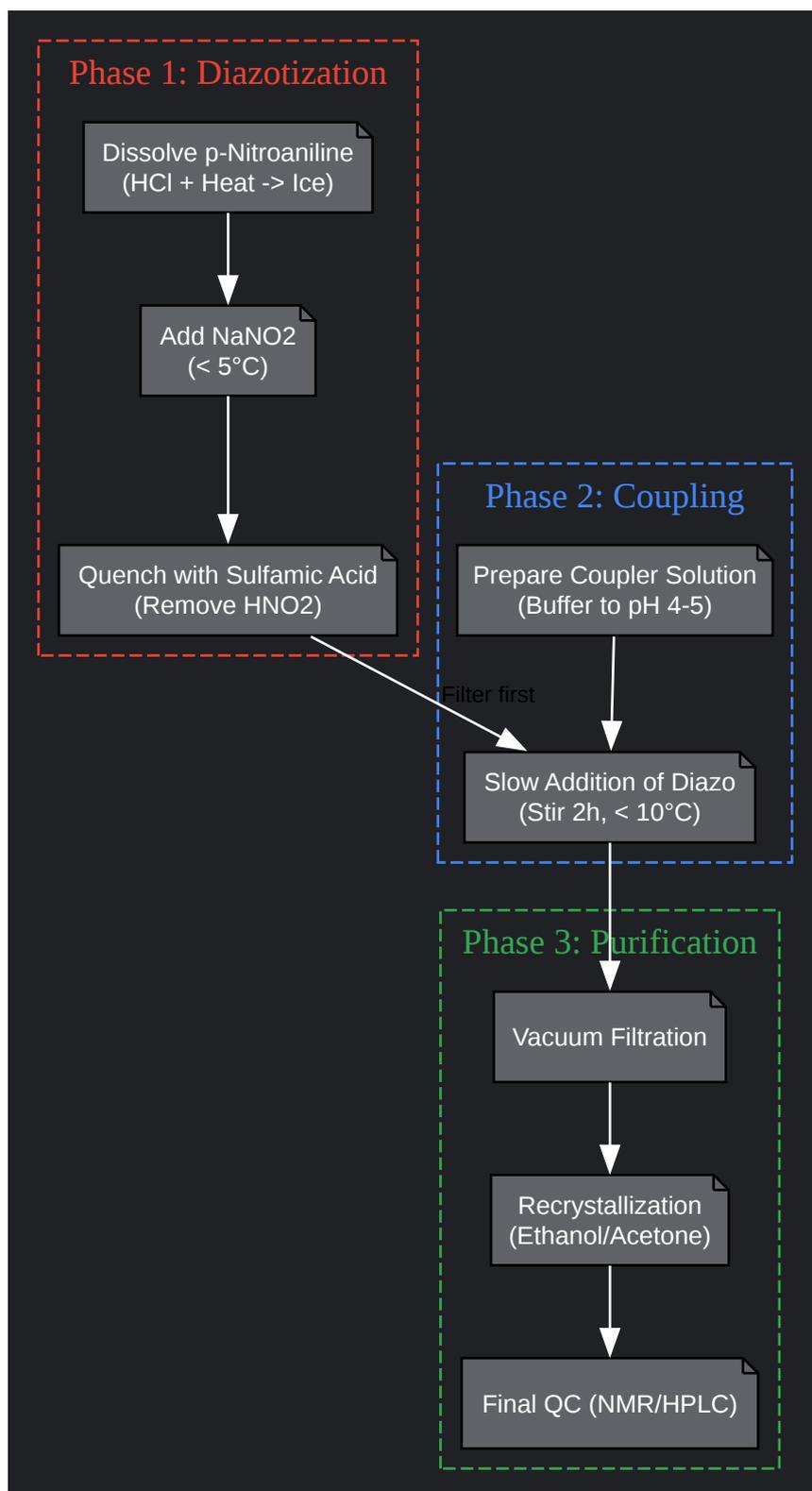
- Filtration: Filter the crude red solid under vacuum.
- Washing:
 - Wash 3x with cold water (remove salts).
 - Wash 1x with dilute Sodium Bicarbonate (remove acid traces).
- Recrystallization (The Research Standard):
 - Dissolve crude solid in boiling Ethanol or Acetone.
 - Hot filter to remove insolubles.[\[8\]](#)
 - Allow to crystallize slowly at room temperature, then 4°C.
 - Yield: Expect 60–75%.
 - Appearance: Dark red/brown crystalline powder.

Analytical Validation (QC)

Researchers must validate the synthesized compound before use in biological or materials assays.

Method	Expected Signal	Mechanistic Confirmation
H-NMR (DMSO-d6)	2.0-2.1 (s, 9H)	Three acetyl methyl groups (1 amide, 2 esters).
H-NMR (Aromatic)	7.8-8.4 (AA'BB' system)	p-substituted nitrobenzene ring.
FT-IR	1735 (Ester C=O)	Confirms acetylation of ethyl tails.
FT-IR	1515, 1340 ()	Confirms presence of nitro group.
UV-Vis	~460-500 nm	Intense transition (Azo chromophore).
HPLC	Single Peak (>98% Area)	Absence of unreacted p-nitroaniline (toxic).

Workflow Visualization



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Figure 2: Step-by-step experimental workflow for the synthesis of **Disperse Red 74**.

Safety & Toxicology (E-E-A-T)

- Azo Precursors: p-Nitroaniline is toxic and a potential mutagen. Handle in a fume hood.
- Diazo Risks: Dry diazonium salts can be explosive. Never let the intermediate dry out; process immediately in solution.
- Product Handling: **Disperse Red 74** is an azo dye.^{[2][9]} While used in consumer goods, research-grade pure powders can be inhalation hazards. Use N95/P100 respiratory protection during weighing.
- Waste Disposal: Aqueous waste contains diazo residues. Treat with NaOH and bleach (hypochlorite) to destroy azo bonds before disposal, according to local EHS regulations.

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